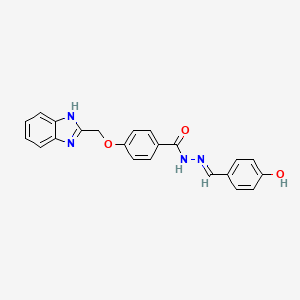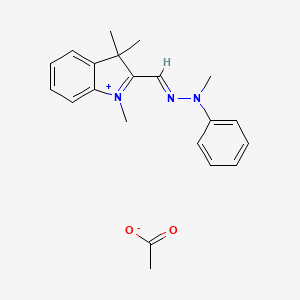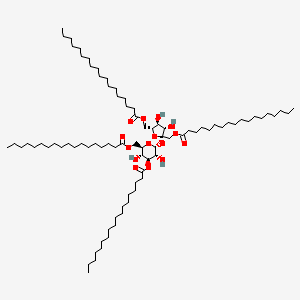![molecular formula C32H27NO2 B12672056 N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine CAS No. 94232-73-2](/img/structure/B12672056.png)
N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzyl-3-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine is a complex organic compound characterized by its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-3-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the spirobi[2H-1-benzopyran] core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the N,N-dibenzyl group: This step often involves the use of benzyl halides and a suitable base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibenzyl-3-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
N,N-Dibenzyl-3-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N,N-Dibenzyl-3-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dibenzyl-3-methyl-1-benzofuran-2-carboxamide
- N,N-Dibenzyl-3-methyl-2,2’-spirobi[2H-1-benzopyran]-7-ol
Uniqueness
N,N-Dibenzyl-3-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine is unique due to its specific spiro structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
94232-73-2 |
|---|---|
Fórmula molecular |
C32H27NO2 |
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
N,N-dibenzyl-3'-methyl-2,2'-spirobi[chromene]-7'-amine |
InChI |
InChI=1S/C32H27NO2/c1-24-20-28-16-17-29(21-31(28)35-32(24)19-18-27-14-8-9-15-30(27)34-32)33(22-25-10-4-2-5-11-25)23-26-12-6-3-7-13-26/h2-21H,22-23H2,1H3 |
Clave InChI |
PTXQAQMURVVVMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)OC15C=CC6=CC=CC=C6O5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


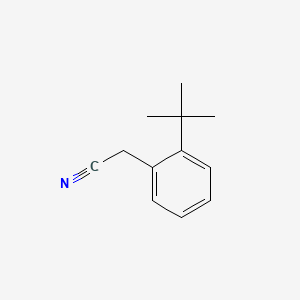

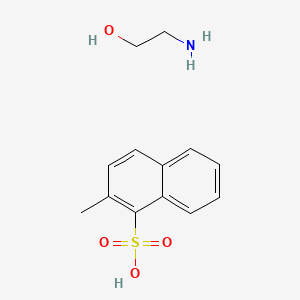
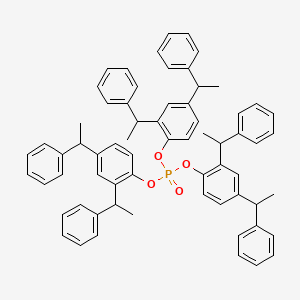

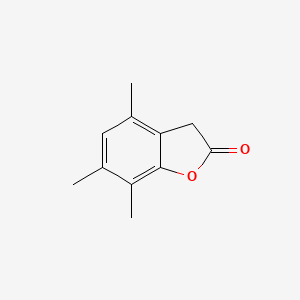
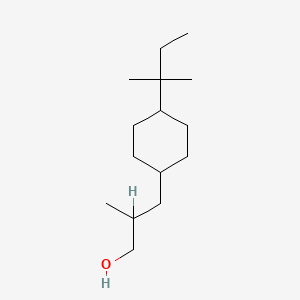
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
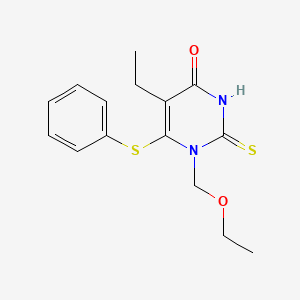
![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
